Bis[2-(trimethylsilyloxy)ethyl] Ether
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(trimethylsilyloxy)ethyl] Ether typically involves the reaction of diethylene glycol with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction proceeds as follows:
HOCH2CH2OCH2CH2OH+2(CH3)3SiCl→(CH3)3SiOCH2CH2OCH2CH2OSi(CH3)3+2HCl
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: Bis[2-(trimethylsilyloxy)ethyl] Ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Substitution: Reagents like halogens or other nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of silanols.
Substitution: Formation of new ethers or other substituted products.
Scientific Research Applications
Chemistry:
Fluorinating Agent: Used in the preparation of fluorinated compounds.
Protecting Group: Acts as a protecting group for hydroxyl functionalities in organic synthesis.
Biology and Medicine:
Proteomics Research: Utilized in biochemical research, particularly in the study of proteins.
Industry:
Pharmaceutical Testing: Employed as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of Bis[2-(trimethylsilyloxy)ethyl] Ether primarily involves its role as a protecting group and a reagent in chemical synthesis. The trimethylsilyl groups protect hydroxyl functionalities, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Ethylene Glycol Bis(trimethylsilyl Ether): Similar in structure but with different applications.
Diethylene Glycol Bis(trimethylsilyl Ether): Another name for Bis[2-(trimethylsilyloxy)ethyl] Ether.
Uniqueness: this compound is unique due to its dual functionality as a protecting group and a reagent for introducing fluorine atoms. Its ability to protect hydroxyl groups while facilitating specific reactions makes it valuable in synthetic chemistry .
Properties
IUPAC Name |
trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26O3Si2/c1-14(2,3)12-9-7-11-8-10-13-15(4,5)6/h7-10H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCNNAQIFXLAEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCOCCO[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26O3Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339035 |
Source
|
Record name | Bis[2-(trimethylsilyloxy)ethyl] Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16654-74-3 |
Source
|
Record name | Bis[2-(trimethylsilyloxy)ethyl] Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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